3-Chloro-4-(piperidin-1-yl)phenol hydrobromide
Description
3-Chloro-4-(piperidin-1-yl)phenol hydrobromide is a chemical compound with the molecular formula C11H15BrClNO and a molecular weight of 292.6 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
3-chloro-4-piperidin-1-ylphenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.BrH/c12-10-8-9(14)4-5-11(10)13-6-2-1-3-7-13;/h4-5,8,14H,1-3,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTZBFOENUONKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)O)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(piperidin-1-yl)phenol hydrobromide typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the final product through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(piperidin-1-yl)phenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) and thiourea are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines or alcohols
Substitution: Various substituted phenols
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of piperidine, including 3-Chloro-4-(piperidin-1-yl)phenol hydrobromide, exhibit significant anticancer properties. A study investigated the effects of this compound on cell lines associated with various cancers. The results demonstrated that the compound inhibits cell proliferation and induces apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and growth .
2. Neurological Disorders
The compound has also been explored for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for addressing conditions such as depression and anxiety. In vitro studies have shown that it may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation .
3. Anti-inflammatory Effects
Another promising application is in the treatment of inflammatory diseases. The phenolic structure of this compound suggests potential anti-inflammatory properties. Studies have reported that it can inhibit pro-inflammatory cytokines, reducing inflammation in experimental models .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Structure–activity relationship (SAR) studies have revealed that modifications to the piperidine ring can significantly affect potency and selectivity against various biological targets.
| Modification | Effect on Activity | Target |
|---|---|---|
| Substitution on piperidine | Increased potency | Cancer cell lines |
| Variation in halogen substituents | Altered anti-inflammatory effects | Cytokine production |
| Hydroxyl group position | Enhanced neuroactivity | Neurotransmitter systems |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled laboratory study, this compound was tested against human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at concentrations below 10 µM. Mechanistic studies suggested that apoptosis was induced via mitochondrial pathways .
Case Study 2: Neuropharmacological Effects
A study examining the effects of this compound on rodent models of depression found that administration led to significant reductions in depressive-like behaviors. Behavioral assays indicated increased locomotion and decreased immobility in forced swim tests, suggesting an antidepressant-like effect potentially mediated by serotonergic pathways .
Mechanism of Action
The mechanism of action of 3-Chloro-4-(piperidin-1-yl)phenol hydrobromide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(morpholin-4-yl)phenol
- 3-Chloro-4-(pyrrolidin-1-yl)phenol
- 3-Chloro-4-(azepan-1-yl)phenol
Uniqueness
3-Chloro-4-(piperidin-1-yl)phenol hydrobromide is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
3-Chloro-4-(piperidin-1-yl)phenol hydrobromide (CAS No. 1909312-54-4) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a piperidine ring substituted on a phenolic compound. The presence of the chlorine atom and the piperidine moiety is significant for its biological interactions.
Target Interactions
This compound is believed to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its phenolic structure may facilitate interactions with proteins through hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
The compound has been shown to influence several biochemical pathways, potentially affecting cell proliferation, apoptosis, and inflammation. The specific pathways affected can vary based on the concentration and cellular context.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : Some studies have indicated that derivatives of similar compounds exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also have anticancer properties.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted, which could be beneficial in conditions characterized by excessive inflammation.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Anticancer Studies : A study evaluating similar phenolic compounds found that they inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 1 to 10 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 5.12 |
| Compound B | MDA-MB-231 | 7.34 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its molecular weight being below 500 Da, which is generally associated with good bioavailability .
Safety and Toxicology
Preliminary toxicity assessments indicate that the compound does not exhibit acute toxicity at high doses in animal models. However, long-term studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
